N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-4-3-7(10-6)5-8-2/h3-4,8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEUDFJDNAHJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyrimidine, which undergoes a series of reactions to introduce the N-methyl and methanamine groups.
Methylation: The pyrimidine ring is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Amination: The methylated pyrimidine is then reacted with formaldehyde (CH2O) and ammonium chloride (NH4Cl) to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: N-methyl-1-(2-methylpyrimidin-4-yl)methanamine N-oxide.
Reduction: N-methyl-1-(2-methylpyrimidin-4-yl)methanamine.
Substitution: N-methyl-1-(2-methylpyrimidin-4-yl)methanol.
Scientific Research Applications
Medicinal Chemistry Applications
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride has garnered attention for its potential as a therapeutic agent. Its structural similarities to other biologically active compounds suggest several avenues for research:
- CNS Activity : Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier, making them candidates for treating neurological disorders. For instance, modifications to the pyrimidine core have shown promise in enhancing potency and solubility, which are critical for central nervous system (CNS) drug development .
- PDE Inhibition : Research indicates that derivatives of this compound may act as phosphodiesterase (PDE) inhibitors, which are important in treating conditions like schizophrenia and other mental health disorders. The structure allows for modifications that can enhance selectivity and potency against specific PDE isoforms .
- Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated antimicrobial properties, suggesting that this compound could be explored for its efficacy against various pathogens.
Biological Research Applications
The compound's unique chemical structure lends itself to various biological research applications:
- Synthesis of Analogues : The reactivity of the amine functional group allows for the synthesis of analogues that can be tested for enhanced biological activity or reduced toxicity. This is crucial in drug development processes where structure-activity relationships (SAR) are explored.
- Interaction Studies : Understanding how this compound interacts with biological targets can provide insights into its pharmacological profile. These studies typically focus on binding affinity and mechanism of action, which are essential for predicting therapeutic efficacy and safety.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine and Pyridine Derivatives
(a) N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine Hydrochloride
- Structure : Shares the pyrimidine core but replaces the 2-methyl group with a methylthio (-SCH₃) substituent.
- Molecular Weight: 205.71 g/mol (vs.
- Available as a mono-hydrochloride salt, which may reduce aqueous solubility relative to the dihydrochloride form .
(b) (2-Methylpyridin-4-yl)methanamine Dihydrochloride
- Structure : Pyridine ring (one nitrogen atom) instead of pyrimidine, with a 2-methyl substituent.
- Similarity Score : 0.90 (based on Tanimoto similarity), reflecting close structural overlap except for the nitrogen count in the aromatic ring.
- Implications : The reduced nitrogen content in pyridine may lower hydrogen-bonding capacity and alter receptor binding profiles in pharmacological contexts .
Heterocyclic Amines with Five-Membered Rings
(a) N-Methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
- Structure : Features a 1,2,4-triazole ring (three nitrogen atoms) substituted with phenyl and methyl groups.
- Molecular Weight : 238.72 g/mol.
- Properties : The triazole ring’s electron-rich nature and smaller size (five-membered vs. six-membered pyrimidine) could enhance metabolic stability but reduce aromatic π-π stacking interactions .
(b) N-Methyl-1-(pyrrolidin-2-yl)methanamine Dihydrochloride
- Structure : Contains a pyrrolidine ring (five-membered saturated amine) instead of pyrimidine.
- Molecular Formula : C₆H₁₆Cl₂N₂.
Biphenyl and Sulfonyl Derivatives
PF-04455242 Hydrochloride
- Structure : Biphenyl scaffold with a pyrrolidinylsulfonyl group and methylpropylamine side chain.
- Molecular Weight : 421.99 g/mol (C₂₁H₂₈N₂O₂S·HCl).
Comparative Data Table
Biological Activity
- Molecular Formula : C₇H₁₃Cl₂N₃
- Molecular Weight : Approximately 210.10 g/mol
- Structure : The compound features a pyrimidine ring, which is significant in various biological activities, and exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
Biological Activity Overview
The biological activity of N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride can be inferred from studies on similar compounds. The presence of the pyrimidine structure is often associated with various pharmacological effects, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth. For instance, derivatives of pyrimidine have been studied for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .
- Antidepressant Properties : Some pyridine and pyrimidine derivatives exhibit antidepressant-like effects, suggesting that modifications to the structure could yield compounds with similar or enhanced activities.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide valuable insights into its potential:
-
Cytotoxicity Studies :
- Analogous compounds have been tested against human leukemia cell lines, showing IC50 values in the low micromolar range. For example, certain derivatives demonstrated greater cytotoxic activity than established chemotherapeutic agents like doxorubicin .
- A study on 1,2,4-oxadiazole derivatives indicated that structural modifications can significantly enhance anticancer activity, emphasizing the importance of substituent positioning on biological efficacy .
- Mechanistic Insights :
- Structure-Activity Relationships (SAR) :
Comparative Analysis Table
| Compound Name | Structure Characteristics | Biological Activity | Reference |
|---|---|---|---|
| N-Methyl-1-(pyridin-4-yl)methanamine dihydrochloride | Contains a pyridine ring | Antidepressant effects reported | |
| N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride | Similar pyrimidine structure | Varying anticancer activity | |
| 2-Amino-N-methylpyridine | Simple amine derivative | Important in various reactions |
Q & A
Basic: What are the recommended synthetic routes and purification strategies for N-methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride?
Methodological Answer:
The synthesis typically involves alkylation of a pyrimidine precursor with a methylamine derivative. For example, direct alkylation using reagents like 2-fluoroethyl trifluoromethanesulfonate under mild conditions can yield the target amine intermediate, which is subsequently treated with HCl to form the dihydrochloride salt . Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel with methanol/dichloromethane gradients. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR (¹H/¹³C): The pyrimidine ring protons resonate between δ 8.2–8.6 ppm (aromatic region), while methyl groups appear at δ 2.3–2.7 ppm. Coupling patterns confirm substitution positions .
- Mass Spectrometry (ESI-MS): The molecular ion [M+H]⁺ for the free base (C₈H₁₃N₃) is observed at m/z 152.1, with the dihydrochloride form showing adducts at m/z 219.0 ([M+2H+Cl]⁻) .
- HPLC: Retention time (e.g., 6.2 min on Primesep 100 column) and peak symmetry validate purity .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
Methodological Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL-2018) is employed for structure refinement. The dihydrochloride salt crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonding networks between the amine groups and chloride ions. Discrepancies in bond angles/planarity (e.g., pyrimidine ring distortion) are resolved using anisotropic displacement parameters and Fourier difference maps .
Advanced: What experimental approaches are used to assess its biological activity, such as enzyme inhibition?
Methodological Answer:
- CYP51 Inhibition Assays: Recombinant Leishmania CYP51 is incubated with the compound (0.1–100 µM), and inhibition is measured via UV-Vis spectroscopy (Δ absorbance at 450 nm for CO-binding difference spectra). IC₅₀ values are calculated using nonlinear regression .
- Cellular Uptake Studies: Radiolabeled analogs (e.g., ¹¹C-labeled derivatives) are used in PET imaging to evaluate tissue distribution and target engagement in neurochemical studies .
Advanced: How should researchers address contradictions between spectroscopic data and computational models?
Methodological Answer:
- Case Example: If DFT-predicted NMR shifts (e.g., for methyl groups) deviate from experimental data, cross-validate using 2D NMR (HSQC, HMBC) to confirm connectivity.
- Mass Spec Discrepancies: High-resolution MS (HRMS) resolves isobaric interferences. For example, a measured m/z of 219.0456 (calc. 219.0451 for C₈H₁₃N₃·2HCl) confirms the molecular formula .
- Dynamic Effects: Variable-temperature NMR identifies conformational flexibility (e.g., amine proton exchange broadening) that may skew computational predictions .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (R)-BINOL) during alkylation or employ enzymatic resolution (lipases in organic solvents).
- Process Optimization: Continuous-flow reactors enhance reaction control (temperature, stoichiometry), reducing side products. Post-synthesis, ion-exchange chromatography (Dowex® resin) isolates the dihydrochloride form with >99% enantiomeric excess (ee) .
Advanced: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Samples are stored at 40°C/75% RH for 6 months and analyzed monthly via HPLC for degradation products (e.g., free base formation or pyrimidine ring oxidation).
- pH-Dependent Stability: UV-Vis spectra (200–400 nm) track changes in aqueous buffers (pH 1–10). The dihydrochloride form is most stable at pH 3–4, with degradation kinetics modeled using Arrhenius equations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
